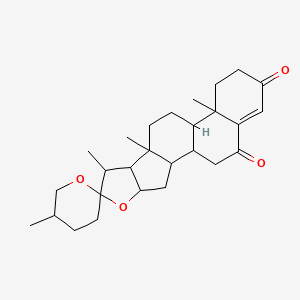

Diosgenin-3,6-dione

Description

Structure

2D Structure

Properties

Molecular Formula |

C27H38O4 |

|---|---|

Molecular Weight |

426.6 g/mol |

IUPAC Name |

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16,19-dione |

InChI |

InChI=1S/C27H38O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h11,15-16,18-20,23-24H,5-10,12-14H2,1-4H3 |

InChI Key |

BHUDKWOFZIXCDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6=CC(=O)CCC56C)C)C)OC1 |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways

Sources and Distribution of Diosgenin (B1670711) in the Plant Kingdom

The primary and most commercially significant source of diosgenin is the genus Dioscorea, commonly known as yams. wikipedia.orgacs.org This large genus, belonging to the family Dioscoreaceae, encompasses over 600 species, with a considerable number recognized for their diosgenin content. nih.govbrieflands.com The compound is typically extracted from the tubers of these plants through hydrolysis of saponins (B1172615). wikipedia.org

Several Dioscorea species are particularly notable for their high diosgenin yield. Dioscorea composita (barbasco) and Dioscorea mexicana, both native to Mexico, have historically been crucial for the industrial production of diosgenin. wikipedia.org In fact, it was discovered that D. composita has a significantly higher concentration of diosgenin than D. mexicana, leading to its preference in hormone synthesis. wikipedia.org

Other species rich in diosgenin include Dioscorea zingiberensis, found in China, which is a significant resource for diosgenin extraction. brieflands.comnih.gov Further research has identified diosgenin in Dioscorea septemloba and Dioscorea collettii. nih.gov The list of diosgenin-containing species also extends to D. althaeoides, D. colletti, D. floribunda, D. futschauensis, D. gracillima, D. hispida, D. hypoglauca, D. nipponica, D. panthaica, D. parviflora, and D. zingiberensis. wikipedia.org

The table below provides a summary of some key Dioscorea species and their significance as diosgenin sources.

| Species Name | Common Name/Region | Significance |

| Dioscorea composita | Barbasco (Mexico) | High diosgenin content, historically used for industrial hormone synthesis. wikipedia.org |

| Dioscorea mexicana | Mexican Yam | One of the initial sources for commercial diosgenin production. wikipedia.org |

| Dioscorea zingiberensis | Huang Jiang (China) | Important source for diosgenin extraction in China. brieflands.comnih.gov |

| Dioscorea villosa | Wild Yam | Rich source of diosgenin. brieflands.com |

| Dioscorea nipponica | - | Contains diosgenin and its biosynthesis has been studied. nih.govnih.gov |

| Dioscorea deltoidea | - | A known source of diosgenin. nih.gov |

| Dioscorea septemloba | - | Found to contain diosgenin. nih.gov |

| Dioscorea collettii | - | Identified as a diosgenin-containing species. nih.gov |

| Dioscorea cirrhosa | - | Contains diosgenin metabolites. nih.gov |

Beyond the Dioscorea genus, diosgenin is also present in various other plants across different families, including Leguminosae, Liliaceae, and Solanaceae. nih.govresearchgate.net

Trigonella foenum-graecum, commonly known as fenugreek, is a significant alternative source of diosgenin. nih.govresearchgate.net This annual herb is cultivated worldwide and offers advantages such as a shorter growth cycle and lower production costs compared to yams. mdpi.com Diosgenin is found in both the seeds and aerial parts of the fenugreek plant. nih.gov Studies have shown that treatment with methyl jasmonate, a plant defense elicitor, can significantly increase the diosgenin content in fenugreek seedlings. mdpi.com

Smilax china, a member of the Liliaceae family, is another notable botanical source of diosgenin. nih.govresearchgate.net The rhizomes of this plant are known to contain diosgenin in the form of its glycosides. researchgate.net Other plants reported to contain diosgenin include Costus speciosus, Tribulus terrestris, Rhizoma polgonati, and Paris polyphylla. nih.gov

The following table lists some of the other botanical sources of diosgenin.

| Botanical Name | Common Name | Family | Part(s) Containing Diosgenin |

| Trigonella foenum-graecum | Fenugreek | Leguminosae | Seeds, Aerial parts mdpi.comnih.gov |

| Smilax china | - | Liliaceae | Rhizomes nih.govresearchgate.net |

| Costus speciosus | - | Costaceae | - |

| Tribulus terrestris | - | Zygophyllaceae | - |

| Rhizoma polgonati | - | Asparagaceae | - |

| Paris polyphylla | - | Melanthiaceae | - |

Biosynthetic Pathways of Diosgenin in Plants

The biosynthesis of diosgenin is a complex process that involves the convergence of primary and secondary metabolic pathways, culminating in the formation of this intricate steroidal sapogenin. nih.gov The journey begins with the synthesis of isoprenoid precursors and proceeds through a series of enzymatic transformations. nih.gov

Isoprenoid Biosynthesis: Mevalonate (B85504) (MVA) Pathway and Methylerythritol Phosphate (B84403) (MEP) Pathway

The fundamental building blocks for diosgenin, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two independent pathways in plants: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. nih.govnih.gov

The MVA pathway , located in the cytoplasm, starts with acetyl-CoA and proceeds through the key intermediate mevalonic acid. wikipedia.org The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a critical rate-limiting enzyme in this pathway. researchgate.net

The MEP pathway , which occurs in the plastids, uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as starting materials. rsc.org While the MVA pathway is generally considered the primary route for the biosynthesis of sterols like diosgenin, evidence suggests that the MEP pathway may also contribute to the pool of IPP and DMAPP required for its synthesis in some plants. nih.govcas.cz

Enzymatic Transformations: Oxidized Squalene (B77637) Cyclases (OSCs), Cytochrome P450 Monooxygenases (CYP450s), and Uridine Diphosphate (UDP)-dependent Glycosyltransferases (UGTs)

Following the synthesis of IPP and DMAPP, these five-carbon units are condensed to form farnesyl pyrophosphate (FPP). nih.gov Two molecules of FPP are then joined to create squalene, a 30-carbon linear hydrocarbon. researchgate.net

The cyclization of 2,3-oxidosqualene, formed from the epoxidation of squalene, is a crucial branching point. Oxidized squalene cyclases (OSCs) , such as cycloartenol (B190886) synthase (CAS), catalyze the formation of the tetracyclic triterpenoid (B12794562) skeleton. nih.govresearchgate.net In plants, cycloartenol is the primary product, which then undergoes further modifications. nih.gov

A series of complex oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) , are responsible for tailoring the sterol backbone to form diosgenin. nih.govmdpi.com These heme-containing enzymes introduce oxygen atoms into specific positions on the cholesterol molecule, leading to hydroxylation and subsequent ring formation to create the characteristic spiroketal side chain of diosgenin. nih.govnih.gov Specific CYP450s, such as those from the CYP90 and CYP94 families, have been identified as key players in the conversion of cholesterol to diosgenin. nih.gov

Uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs) are involved in the final steps of the biosynthesis of diosgenin saponins. nih.govresearchgate.net These enzymes attach sugar moieties to the diosgenin aglycone, forming the corresponding glycosides, which are the storage forms of the compound in the plant. nih.gov

Role of Cholesterol as a Potential Intermediate in Biosynthesis

Cholesterol has long been considered a key intermediate in the biosynthetic pathway of diosgenin. researchgate.netresearchgate.net The proposed pathway involves the conversion of cycloartenol to cholesterol, which then serves as the direct precursor for the series of oxidative reactions catalyzed by CYP450s to yield diosgenin. nih.govnih.gov This has been supported by the identification of CYP450 enzymes that can catalyze the conversion of cholesterol to diosgenin. nih.gov

Genetic Identification and Regulation of Biosynthesis Genes

The biosynthesis of diosgenin is a complex process involving numerous enzymes and regulatory genes. In Dioscorea cirrhosa, a medicinal plant, researchers have identified 43 unigenes that encode 21 key enzymes essential for diosgenin production. nih.gov These genes are part of two primary metabolic pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. nih.gov Within the MEP pathway, seven unigenes have been identified, including genes for DXS, DXR, ISP, gcpE, and FPS. The MVA pathway involves identified genes for AACT, HMGS, HMGR, MVK, PMK, MVD, and IDI. nih.gov

Downstream from these initial pathways, key enzymes such as SMT, CAS, C14-R, and C5(6) play crucial roles. nih.gov The regulation of these biosynthetic pathways is largely controlled by transcription factors (TFs). In D. cirrhosa, 3,365 unigenes corresponding to 82 TF families have been annotated, with families like MYB, AP2/ERF, bZIP, bHLH, and WRKY being prominent. nih.govresearchgate.net Correlation analyses have shown that 22 of these TFs are strongly associated with the genes responsible for diosgenin biosynthesis. nih.govresearchgate.net

Further research into Trigonella foenum-graecum (fenugreek) has highlighted the role of cytochrome P450 (CYP) and glycosyltransferase (GT) encoding genes in the later steps of converting cholesterol to diosgenin. mdpi.com The application of methyl jasmonate (MeJA) has been shown to induce the expression of these genes, along with various transcription factors from families such as NAC, WRKY, and bHLH, suggesting their regulatory role in the biosynthesis of diosgenin. mdpi.com In Dioscorea zingiberensis, a genome-wide association study identified a significant single nucleotide polymorphism (SNP) in the promoter region of the CYP94D144 gene, a member of the P450 family, which explains a substantial portion of the phenotypic variance in diosgenin content. nih.gov This finding points to the NAC transcription factor as a potential regulator of this gene. nih.gov

The table below summarizes key genes and transcription factors involved in diosgenin biosynthesis.

| Gene/Factor Category | Specific Genes/Families Identified | Plant Species Studied | Reference |

| Biosynthesis Enzymes | DXS, DXR, ISP, gcpE, FPS (MEP pathway); AACT, HMGS, HMGR, MVK, PMK, MVD, IDI (MVA pathway); SMT, CAS, C14-R, C5(6) (Downstream) | Dioscorea cirrhosa | nih.gov |

| Cytochrome P450s | CYP94D144, CYP51G, CYP710A, CYP90, CYP86, CYP71, CYP736, CYP94, CYP93, CYP72 | Dioscorea zingiberensis, Dioscorea cirrhosa, Trigonella foenum-graecum | nih.govmdpi.comnih.gov |

| Transcription Factors | MYB, AP2/ERF, bZIP, bHLH, WRKY, NAC, C2H2, C3H, SNF2, Aux/IAA, TIFY, HD-ZIP, BTB/POZ | Dioscorea cirrhosa, Trigonella foenum-graecum, Dioscorea zingiberensis | nih.govresearchgate.netmdpi.comresearchgate.net |

Microbial Biotransformation and Degradation Pathways

The transformation of diosgenin by microorganisms presents an environmentally friendly alternative to chemical synthesis for producing valuable steroid precursors.

Identification of Microorganisms for Diosgenin Conversion

Several microorganisms have been identified for their ability to convert diosgenin into various derivatives. These include yeast and bacterial species that possess specific enzymatic machinery for this purpose.

Wickerhamomyces anomalus : The yeast strain Wickerhamomyces anomalus JQ-1, isolated from traditional Naxi Jiu Qu, has demonstrated the ability to efficiently transform diosgenin into diosgenone. bohrium.comresearchgate.netnih.gov Studies have shown that this strain can achieve a transformation rate of 85% of 0.1 mM diosgenin within 72 hours. bohrium.comresearchgate.netnih.gov

Rhodococcus erythropolis : This bacterial species is capable of converting diosgenin into four different derivatives. nih.govnih.govresearchgate.net Among five Rhodococcus strains tested, R. erythropolis showed the most effective transformation capability, leading to the isolation and characterization of these biotransformation products. nih.govnih.gov

Mycolicibacterium sp. : A novel strain, Mycolicibacterium sp. HK-90, has been identified as efficient in degrading diosgenin. nih.govnih.gov This strain is notable for its ability to produce both 19-carbon and 21-carbon steroid precursors, representing a significant advancement in the biotechnological production of these compounds. nih.govnih.gov

The following table details the microorganisms and their primary conversion products from diosgenin.

| Microorganism | Type | Primary Product(s) | Reference |

| Wickerhamomyces anomalus JQ-1 | Yeast | Diosgenone | bohrium.comresearchgate.netnih.gov |

| Rhodococcus erythropolis | Bacteria | Four distinct diosgenin derivatives | nih.govnih.gov |

| Mycolicibacterium sp. HK-90 | Bacteria | 19-carbon and 21-carbon steroid precursors (e.g., 9-OHAD, 9,16-(OH)2-PG) | nih.govnih.gov |

Enzymatic Mechanisms of Microbial Transformation

The microbial conversion of diosgenin is facilitated by a series of specific enzymatic reactions that modify its structure.

3β-hydroxyl oxidation and double bond isomerization : The transformation of diosgenin to diosgenone by Wickerhamomyces anomalus JQ-1 occurs via a two-step pathway. bohrium.comresearchgate.netnih.gov This process involves the oxidation of the 3β-hydroxyl group and the isomerization of the double bond, which is functionally similar to an Oppenauer-type oxidation. bohrium.comnih.gov

5,6-spiroketal removal and oxygenolytic cleavage : In Mycolicibacterium sp. HK-90, the degradation of diosgenin begins with the selective removal of the 5,6-spiroketal structure. nih.govnih.govresearchgate.net This is followed by the oxygenolytic cleavage of the steroid nuclei, breaking down the core ring structure. nih.govnih.govresearchgate.net

Characterization of Steroid Catabolic Gene Clusters

Genomic analysis of microorganisms capable of degrading steroids has led to the identification of specific gene clusters responsible for this catabolism. In Mycolicibacterium sp. HK-90, two complete steroid catabolic gene clusters, designated SCG-1 and SCG-2, have been identified. nih.govnih.gov

SCG-1 : This gene cluster is primarily involved in the catabolism of classic phytosterols (B1254722) and cholesterol. nih.govresearchgate.net Deletion of the key kstD1 gene within this cluster in Mycolicibacterium led to the conversion of phytosterols into the intermediate 9α-hydroxyandrostenedione (9-OHAD). nih.gov

SCG-2 : Transcriptomic analysis suggests that SCG-2 is the potential gene cluster encoding the degradation of diosgenin. nih.gov The inactivation of the kstD2 gene in this cluster resulted in the transformation of diosgenin into 9-OHAD and 9,16-dihydroxy-pregn-4-ene-3,20-dione (9,16-(OH)2-PG). nih.govresearchgate.net This indicates that while SCG-1 is involved in general steroid catabolism, SCG-2 may play a more specific and decisive role in the breakdown of diosgenin. nih.gov

Progression of Diosgenin Catabolism to Steroid Precursors

The catabolic pathway of diosgenin in engineered strains of Mycolicibacterium sp. has been elucidated, revealing a stepwise progression to valuable steroid precursors. In a genetically modified strain, mHust-ΔkstD1,2,3, the catabolism of diosgenin proceeds through several key intermediates. nih.gov The pathway progresses from diosgenin to diosgenone, then to 9,16-dihydroxy-pregn-4-ene-3,20-dione (9,16-(OH)2-PG), and subsequently to 9α-hydroxyandrostenedione (9-OHAD), ultimately leading to 9α-hydroxytestosterone (9-OHTS). nih.govresearchgate.net This engineered strain can stably accumulate 9-OHAD and 9,16-(OH)2-PG from diosgenin, demonstrating a promising platform for the bio-production of 19-carbon and 21-carbon steroids. nih.gov

Regulation of Diosgenin Expression in Plants

The expression of diosgenin in plants is a tightly regulated process influenced by a variety of internal and external factors. The biosynthesis pathway is controlled at the genetic level by transcription factors and is responsive to environmental stimuli.

Transcription factors from several families, including WRKY, MYB, bZIP, bHLH, NAC, HD-ZIP, and AP2/ERF, are thought to be involved in regulating diosgenin biosynthesis. researchgate.netresearchgate.net For instance, in D. zingiberensis, the transcription factor DZHDZ32 has been identified as a key regulator. researchgate.netresearchgate.net Overexpression of DZHDZ32 led to a significant increase in the transcript levels of genes such as ACAT and GPPS1, which in turn elevated the content of diosgenin and its precursors like cholesterol and β-sitosterol. researchgate.net

The expression of biosynthetic genes can also be influenced by external elicitors. The application of methyl jasmonate (MeJA) to fenugreek seedlings has been shown to efficiently induce the genes involved in diosgenin biosynthesis, particularly the downstream cytochrome P450 enzymes. mdpi.com This suggests that plant stress responses can trigger an increase in the production of secondary metabolites like diosgenin.

Furthermore, the expression of key genes can vary between different plant tissues. In some Dioscorea species, the genes for dioscin (B1662501) biosynthesis are more highly expressed in the rhizomes, suggesting this is the primary site of synthesis. researchgate.net In other cases, higher expression in the leaves suggests synthesis occurs there, followed by transport to the rhizomes for storage. researchgate.net This differential expression highlights the complex spatial regulation of the diosgenin biosynthetic pathway within the plant.

Synthetic Methodologies and Derivative Chemistry

Synthesis of Novel Steroidal Derivatives of Diosgenin-3,6-dione

This compound serves as a valuable intermediate for the synthesis of more complex and functionally diverse steroidal derivatives. Its two ketone groups provide reactive sites for further chemical modifications.

Oximes are chemical compounds formed by the reaction of aldehydes or ketones with hydroxylamine (B1172632). wikipedia.org The ketone groups at C-3 and C-6 in this compound can be converted into oxime groups. This transformation is typically achieved by reacting the dione (B5365651) with hydroxylamine hydrochloride in a suitable solvent like 2,4,6-trimethylpyridine. mdpi.comnih.gov

The reaction with (25R)-Spirost-4-en-3,6-dione can be controlled to produce a dioxime, where both ketone functionalities are converted. mdpi.com The formation of Spirost-4-en-3,6-dione dioxime is confirmed through spectroscopic methods. For instance, the 13C-NMR spectrum shows characteristic signals for the oxime carbons (C=NOH) at approximately 156.9 ppm. mdpi.com The synthesis of such oximes is a key step in creating new derivatives with potential biological applications. mdpi.comnih.gov

| Compound | Precursor | Reaction | Yield | Spectroscopic Evidence (13C-NMR) | Reference |

|---|---|---|---|---|---|

| Spirost-4-en-3,6-dione Dioxime | (25R)-Spirost-4-en-3,6-dione | Condensation with hydroxylamine hydrochloride | Very high | Signals at δc = 156.9 ppm corresponding to oxime groups at C-3 and C-6. | mdpi.com |

The dione and its derivatives are precursors for nitrogen-containing steroids (azasteroids) and other complex structures.

Azasteroids: These are steroidal analogues where a carbon atom in the ring system is replaced by a nitrogen atom. researchgate.net The synthesis of novel azasteroids can start from diosgenin-derived α,β-unsaturated ketones, which are closely related to this compound. nih.gov For example, a 4-azasteroid derivative can be prepared in three steps from the corresponding α,β-unsaturated-3-keto compound. nih.gov This involves an oxidative cleavage of ring A followed by cyclization with an ammonium (B1175870) salt, demonstrating a pathway from diosgenin-based ketones to heterocyclic steroids. researchgate.netnih.gov

Spirostanic α,β-Unsaturated Cyanoketones: These complex molecules can be synthesized from the oxime derivatives of steroidal ketones. mdpi.comnih.gov A notable reaction is the Beckmann fragmentation of an oxime using a reagent like thionyl chloride. mdpi.com This process can lead to the formation of a spirostanic α,β-unsaturated cyanoketone, showcasing a transformation where the oxime derivative of a diosgenin (B1670711) ketone is converted into a molecule with both cyano and ketone functionalities. mdpi.comnih.gov

The core structure of diosgenin is a starting point for synthesizing highly functionalized and biologically significant sterols, some of which are found in marine organisms.

16β-hydroxy-5α-cholestane-3,6-dione: This cytotoxic oxysterol, originally isolated from the red alga Jania rubens, has been synthesized from diosgenin in a multi-step process. researchgate.netnih.govnih.gov The synthesis involves key transformations of the diosgenin side chain and the introduction of the 3,6-dione functionality on the steroid A-ring through oxidation. researchgate.net This demonstrates how the diosgenin framework can be elaborated to match the structure of complex natural products.

Certonardosterol D2: This polyhydroxysterol, which exhibits potent antitumor activity, has also been stereoselectively synthesized from the readily available diosgenin. researchgate.netsemanticscholar.org The convergent synthesis of such a complex molecule highlights the utility of diosgenin as a versatile starting material in pharmaceutical chemistry. semanticscholar.org The synthetic pathways to these analogues often involve intermediates with dione functionalities similar to those in this compound.

Amino Acid Conjugates for Enhanced Biological Properties

The conjugation of amino acids to the diosgenin scaffold is a strategy employed to improve its pharmacological profile, including bioavailability and efficacy. While research often commences with diosgenin, the resulting conjugates can be precursors to dione derivatives through subsequent oxidation.

The synthesis typically involves the esterification of the C-3 hydroxyl group of diosgenin with various N-protected amino acids. nih.gov Common reagents for this coupling reaction include 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Following the successful conjugation, the protecting groups, such as tert-Butoxycarbonyl (Boc) or Carboxybenzyl (Cbz), are removed to yield the final diosgenin-amino acid derivative. nih.gov To arrive at a 3,6-dione structure, this would necessitate starting with a 6-hydroxy-diosgenin derivative, followed by the conjugation at the 3-position and a final oxidation of both the 3- and 6-position hydroxyl groups.

Research into a series of eighteen diosgenin-amino acid derivatives demonstrated that these new molecules can possess dual functions of neuroprotection and angiogenesis. nih.gov The neuroprotective effects of these compounds were evaluated using an SH-SY5Y cell line. nih.gov Several of the synthesized conjugates showed more potent neuroprotective activity than the positive control drug, edaravone. nih.gov

| Compound ID | Conjugated Amino Acid Structure | EC₅₀ (μM) |

|---|---|---|

| DG-3 | Diosgenin-L-Proline | 15.20 ± 0.96 |

| DG-5 | Diosgenin-L-Phenylalanine | 9.51 ± 1.79 |

| DG-13 | Diosgenin-Glycine-Proline | 7.22 ± 1.58 |

| DG-15 | Diosgenin-L-Alanine-L-Phenylalanine | 6.86 ± 0.69 |

| DG-16 | Diosgenin-L-Proline-L-Phenylalanine | 11.38 ± 2.62 |

| Edaravone (Control) | N/A | 21.60 ± 3.04 |

Epoxy Analogues

The introduction of an epoxide ring into the steroidal structure of diosgenin derivatives is another key synthetic modification. The epoxidation of diosgenin and its analogues can be achieved using various reagents, leading to stereoselective products.

A common method for epoxidation is the reaction with meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like chloroform. nih.gov When applied to diosgenin, this reaction yields 25(R)-5α,6α-epoxyspirostan-3β-ol. nih.gov The formation of a 3,6-dione epoxy analogue would require additional steps. A plausible synthetic route could involve the epoxidation of the Δ⁵ double bond of diosgenin, followed by the introduction of a hydroxyl group at C-6 and a final oxidation step (e.g., using Jones reagent) to convert the hydroxyl groups at C-3 and C-6 into ketones, yielding an epoxy-3,6-dione. researchgate.netresearchgate.net

Different epoxidation outcomes can be observed depending on the substrate and reagents. For example, the reaction of 25(R)-1,4,6-spirostatrien-3-one with m-CPBA results in 25(R)-6α,7α-epoxy-1,4-spirostadien-3-one, while reaction with hydrogen peroxide and sodium hydroxide (B78521) does not yield the same product. nih.gov This highlights the tunability of the synthesis to target specific epoxide regio- and stereoisomers.

| Starting Material | Reagent | Product |

|---|---|---|

| Diosgenin (25(R)-spirost-5-en-3β-ol) | m-Chloroperoxybenzoic acid (m-CPBA) | 25(R)-5α,6α-epoxyspirostan-3β-ol |

| 25(R)-1,4,6-spirostatrien-3-one | m-Chloroperoxybenzoic acid (m-CPBA) | 25(R)-6α,7α-epoxy-1,4-spirostadien-3-one |

| 25(R)-4,6-spirostadien-3β-ol | m-Chloroperoxybenzoic acid (m-CPBA) | 25(R)-4β,5β-epoxy-6-spirosten-3β-ol |

| 25(R)-1,4,6-spirostatrien-3-one | H₂O₂ / NaOH | 25(R)-1α,2α-epoxy-4,6-spirostadien-3-one |

Microbial Transformation and Green Chemistry Approaches in Precursor Production

The industrial production of diosgenin, the primary precursor for compounds like this compound, has traditionally relied on harsh acid hydrolysis, which causes significant environmental pollution. mdpi.comacs.org In response, microbial transformation and other green chemistry methods have been developed as cleaner, more sustainable alternatives.

Microbial Transformation

Microbial transformation utilizes microorganisms or their enzymes to convert steroidal saponins (B1172615) from plant sources, such as Dioscorea zingiberensis, into diosgenin. acs.orgnih.gov This biotransformation process offers high specificity and mild reaction conditions. nih.gov Various fungal and bacterial strains have been identified for their efficacy in this process. For instance, Talaromyces stollii CLY-6 produces glycosidases that can efficiently hydrolyze saponins to yield diosgenin. rsc.org Similarly, an endophytic fungus, Fusarium sp. CPCC 400226, has been used in submerged fermentation to produce diosgenin from D. zingiberensis with a conversion rate of over 90%. acs.org A study using Aspergillus flavus not only improved the yield of diosgenin but also isolated diosgenone, a related dione, directly from the fermentation products, which could significantly reduce production costs for dione derivatives. mdpi.com

| Microorganism | Key Finding/Advantage | Reference |

|---|---|---|

| Talaromyces stollii CLY-6 | Produces novel glycosidases (Rhase-TS, Gluase-TS) for efficient saponin (B1150181) transformation. | rsc.org |

| Fusarium sp. CPCC 400226 | Achieves >90% conversion of zingiberensis newsaponin to diosgenin in submerged fermentation. | acs.org |

| Aspergillus flavus | Improves diosgenin yield and allows for direct production of diosgenone from fermentation. | mdpi.com |

| Trichoderma reesei | Effective for hydrolyzing sugar chains from saponins; yield enhanced by pretreatment. | nih.gov |

| Mycolicibacterium sp. HK-90 | Capable of degrading diosgenin into valuable 19-carbon and 21-carbon steroid precursors. | nih.gov |

Green Chemistry Approaches

Green chemistry focuses on reducing or eliminating hazardous substances in chemical processes. For diosgenin production, this includes developing novel catalytic systems and optimizing reaction conditions. One such method is pressurized biphase acid hydrolysis (PBAH), which significantly reduces sulfuric acid consumption and increases diosgenin yield compared to conventional methods. tandfonline.comtandfonline.com Under optimal conditions, this method increased the yield by 85.1% while cutting H₂SO₄ consumption by 92.5%. tandfonline.com

Another innovative approach involves using solid acid catalysts, which are often recyclable and less corrosive. A magnetic solid acid (Fe₃O₄@SiO₂-SO₃H) has been successfully used for the alcoholysis of saponins, providing an environmentally friendly process with no waste liquid discharge. acs.orgbohrium.com These green methods represent a promising path toward sustainable industrial production of diosgenin and its derivatives. acs.org

| Parameter | Conventional Method | Pressurized Biphase Acid Hydrolysis (PBAH) |

|---|---|---|

| Diosgenin Yield | ~1.01% | 1.87% |

| H₂SO₄ Consumption | High (e.g., 80 µL/mL) | Reduced by 92.5% (to 6 µL/mL) |

| Environmental Impact | High pollution from acid waste | Significantly lower pollution |

Molecular Mechanisms of Action in Preclinical Models

Cellular Pathway Modulation in in vitro Systems

Diosgenin (B1670711) has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple mechanisms. This process is characterized by morphological changes, such as nuclear shrinkage and condensation, and biochemical events involving specific cellular machinery.

Caspase-3 Activation and PARP Cleavage : A central feature of diosgenin-induced apoptosis is the activation of the caspase cascade, a family of proteases that execute the cell death program. Studies have consistently shown that diosgenin treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and the key executioner caspase, caspase-3. nih.govresearchgate.net Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP). researchgate.net The cleavage of PARP is a well-established hallmark of apoptosis, and this event has been observed in various cancer cell lines, including human colon cancer (HT-29), hepatocellular carcinoma (HepG2), and osteosarcoma cells, following exposure to diosgenin.

DNA Fragmentation : Another classic indicator of apoptosis is the fragmentation of nuclear DNA. Diosgenin treatment has been demonstrated to cause DNA fragmentation in cell lines such as HeLa cells, which is a downstream event following the activation of the caspase cascade.

p53 Activation : The tumor suppressor protein p53 plays a critical role in regulating cell growth and apoptosis. In response to cellular stress, p53 can be activated, leading to cell cycle arrest or apoptosis. Research indicates that diosgenin can induce the activation of p53 in several human cancer cell lines. This activation is a key part of the antiproliferative effect of diosgenin, contributing to the induction of apoptosis.

Table 1: Summary of Apoptosis Induction Mechanisms by Diosgenin

| Mechanism | Key Findings | Affected Cell Lines |

|---|---|---|

| Caspase Activation | Induces activation of caspase-3, -8, and -9. | HepG2, HeLa, Osteosarcoma 1547 |

| PARP Cleavage | Leads to cleavage of PARP, a hallmark of apoptosis. | HT-29, HepG2, Osteosarcoma 1547 |

| DNA Fragmentation | Causes characteristic fragmentation of nuclear DNA. | HeLa |

| p53 Activation | Induces activation of the p53 tumor suppressor protein. | Laryngocarcinoma HEp-2, Melanoma M4Beu |

Diosgenin exerts antiproliferative effects by interfering with the normal progression of the cell cycle.

G2/M Phase Arrest : Multiple studies have demonstrated that diosgenin can cause cell cycle arrest at the G2/M checkpoint in various cancer cells, including human hepatocellular carcinoma, breast cancer (MCF-7 and Hs578T), and human erythroleukemia (HEL) cells. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation. The mechanism underlying this G2/M arrest involves the modulation of key regulatory proteins. For instance, in breast cancer cells, diosgenin has been shown to alter the expression of cyclin B and phosphorylated cyclin checkpoint kinase 1 (p-Chk1), which are critical for the G2/M transition. nih.gov In hepatocellular carcinoma cells, the arrest is associated with the upregulation of p21 and p27 proteins, which are cyclin-dependent kinase inhibitors.

Table 2: Research Findings on Diosgenin-Induced Cell Cycle Regulation

| Cell Line | Effect | Associated Molecular Changes |

|---|---|---|

| Human Breast Cancer (MCF-7, Hs578T) | G2/M Phase Arrest | Altered p-Chk1 and cyclin B expression. nih.gov |

| Human Hepatocellular Carcinoma (Bel-7402, SMMC-7721, HepG2) | G2/M Phase Arrest | Upregulation of p21 and p27. |

| Human Erythroleukemia (HEL) | G2/M Phase Arrest | Upregulation of p21. |

Diosgenin has been found to modulate several key signaling pathways that are often dysregulated in cancer and other diseases.

ERK and JNK Pathways : The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, are crucial in regulating cell growth and stress responses. Diosgenin has been shown to potently suppress the phosphorylation, and thus the activation, of ERK and JNK in human prostate cancer PC-3 cells. researchgate.net Conversely, in HepG2 cells, diosgenin-induced apoptosis was associated with the sustained phosphorylation of JNK.

PI3K/Akt Pathway : The phosphatidylinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival pathway that is frequently overactive in cancer. Diosgenin has been demonstrated to inhibit this pathway in several cancer models. It suppresses the phosphorylation of both PI3K and Akt in prostate cancer cells and inhibits Akt phosphorylation in hepatocellular carcinoma cells. This inhibition contributes to the compound's apoptotic and anti-proliferative effects.

NF-κB Pathway : Nuclear factor kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting the expression of genes involved in proliferation, survival, and invasion. Diosgenin has been shown to inhibit NF-κB activity. researchgate.net In prostate cancer cells, this is achieved by increasing the cytosolic level of its inhibitor, IκBα, and decreasing the amount of NF-κB in the nucleus. researchgate.net

STAT3 and mTOR Pathways : Signal transducer and activator of transcription 3 (STAT3) is another transcription factor implicated in cancer cell proliferation and survival. Diosgenin is recognized as a blocker of the STAT3 activation pathway. nih.gov Furthermore, it has been shown to inhibit the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and metabolism, often downstream of the PI3K/Akt pathway. nih.gov

Diosgenin influences the activity of various enzymes involved in key biological processes, including cholesterol metabolism, inflammation, and tissue remodeling.

HMG-CoA Reductase : Diosgenin has been identified as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase expression. This enzyme is the rate-limiting step in the cholesterol biosynthesis pathway. The suppression of HMG-CoA reductase in HCT-116 human colon carcinoma cells suggests that the anticancer activity of diosgenin may be linked to the modulation of cholesterol homeostasis.

Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX) : Both COX-2 and LOX are key enzymes in the arachidonic acid metabolic pathway, which produces inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Diosgenin has been reported to abolish the activity of both COX-2 and LOX, which are implicated in carcinogenesis. Interestingly, in human erythroleukemia (HEL) cells, diosgenin-induced apoptosis was associated with an overexpression of COX-2.

Matrix Metalloproteinases (MMPs) : MMPs are a family of enzymes responsible for degrading the extracellular matrix, a process crucial for cancer cell invasion and metastasis. Diosgenin has been shown to reduce the activities of MMP-2 and MMP-9 in human prostate cancer PC-3 cells. researchgate.net This inhibition of MMP activity is a key mechanism behind its anti-invasive properties. researchgate.net

Carbohydrate Metabolizing Enzymes : In the context of metabolic diseases, diosgenin has been shown to inhibit key carbohydrate-metabolizing enzymes. Specifically, it exhibits potent inhibitory activity against α-amylase and α-glucosidase. plos.org By inhibiting these enzymes, which are responsible for the breakdown of complex carbohydrates into absorbable simple sugars, diosgenin can help regulate post-meal blood glucose levels. plos.orgresearchgate.net In diabetic rat models, diosgenin treatment was also found to decrease the activity of gluconeogenic enzymes like glucose-6-phosphatase and fructose-1,6-bisphosphatase, while increasing the activity of the glycolytic enzyme glucokinase. researchgate.net

Diosgenin can alter the expression of various genes and proteins that are critical for cancer progression and metastasis.

miR-145 : MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression. Recent studies have shown that diosgenin can inhibit the proliferation and migration of MCF-7 breast cancer cells by promoting the demethylation of the miR-145 gene, leading to its re-expression. nih.gov

MMPs, EMMPRIN, and TIMP-2 : In addition to inhibiting MMP activity, diosgenin also regulates their expression at the mRNA level. In PC-3 prostate cancer cells, it suppressed the mRNA expression of MMP-2, MMP-9, and MMP-7. researchgate.net It also downregulated the expression of the extracellular inducer of matrix metalloproteinase (EMMPRIN), while simultaneously increasing the expression of the tissue inhibitor of metalloproteinase-2 (TIMP-2), which blocks the proteolytic activity of MMPs. researchgate.net

VEGF : Vascular endothelial growth factor (VEGF) is a key signaling protein that stimulates vasculogenesis and angiogenesis. Diosgenin has been shown to abolish the expression of VEGF in PC-3 cells, contributing to its anti-angiogenic potential. researchgate.net

Skp2 : S-phase kinase-associated protein 2 (Skp2) is an oncogenic protein that promotes cell growth. Diosgenin treatment has been found to inhibit cell viability and induce apoptosis in breast cancer cells by inhibiting the expression of Skp2.

Table 3: Summary of Gene and Protein Regulation by Diosgenin

| Target | Effect of Diosgenin | Implication | Cell Line/Model |

|---|---|---|---|

| miR-145 | Promotes gene demethylation, increasing expression. nih.gov | Inhibition of proliferation and migration. | MCF-7 Breast Cancer nih.gov |

| MMPs (2, 7, 9) | Suppresses mRNA expression and enzyme activity. researchgate.net | Reduced invasion and metastasis. | PC-3 Prostate Cancer researchgate.net |

| EMMPRIN | Suppresses mRNA expression. researchgate.net | Reduced MMP induction. | PC-3 Prostate Cancer researchgate.net |

| TIMP-2 | Increases mRNA expression. researchgate.net | Inhibition of MMP activity. | PC-3 Prostate Cancer researchgate.net |

| VEGF | Abolishes expression. researchgate.net | Anti-angiogenesis. | PC-3 Prostate Cancer researchgate.net |

| Skp2 | Inhibits expression. | Inhibition of cell growth, apoptosis induction. | Breast Cancer |

An extensive search for scientific literature on the specific chemical compound "Diosgenin-3,6-dione" has revealed insufficient data to generate a detailed article based on the provided outline. Research and preclinical model data focusing on the molecular mechanisms of action, as specified in the requested sections and subsections, are not available for this particular compound in the public domain.

The majority of available research focuses on the broader parent compound, diosgenin, and its other derivatives. However, in adherence to the strict instruction to focus solely on "this compound," this information cannot be substituted.

Therefore, it is not possible to provide a scientifically accurate and informative article on "this compound" that adheres to the requested structure, including detailed discussions and data tables on:

Mechanistic Insights from in vivo Animal Models

Neuroinflammatory Pathway Modulation by Diosgenin Derivatives

Without specific studies on "this compound," any attempt to create the requested content would lead to inaccuracies and would not meet the required standard of scientific rigor. Further research on this specific compound is needed before a comprehensive article on its molecular mechanisms can be written.

Preclinical Biological Activities and Therapeutic Potential in Research

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

There is no specific information available regarding the antiproliferative and cytotoxic effects of diosgenin-3,6-dione on the following cancer cell lines:

Anti-migratory and Anti-invasive Activities in Cancer Models

Similarly, no research findings were identified that specifically detail the anti-migratory and anti-invasive activities of this compound in cancer models.

Anti-inflammatory Effects in Preclinical Models

Diosgenin (B1670711) and its derivatives have demonstrated notable anti-inflammatory properties in various preclinical studies. The underlying mechanism often involves the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov By downregulating the NF-κB pathway, these compounds can inhibit the production of pro-inflammatory mediators. nih.gov

Research has shown that diosgenin can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are crucial enzymes in the inflammatory process. nih.gov In animal models, diosgenin has been observed to reduce acute lung inflammation. informaticsjournals.co.in Furthermore, studies on rheumatoid arthritis have indicated that diosgenin can inhibit the excessive proliferation and inflammatory response of synovial fibroblasts. researchgate.net

A derivative of diosgenin, specifically an analogue identified as compound 15, has shown significant anti-inflammatory effects in a mouse model of sepsis. Oral administration of this analogue prior to the induction of sepsis led to a marked reduction in the serum levels of pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as a decrease in interleukin-1 (IL-1) production. informaticsjournals.co.in This intervention also helped to mitigate lung and liver damage associated with the septic condition. informaticsjournals.co.in

Neuroprotective Activities of Diosgenin Derivatives

The potential of diosgenin and its derivatives to protect the nervous system has been a subject of extensive research. semanticscholar.org These compounds have been investigated for their therapeutic promise in models of various neurological disorders, including Alzheimer's and Parkinson's disease. semanticscholar.orgresearchgate.net

One of the key mechanisms underlying the neuroprotective effects of diosgenin derivatives is their ability to combat neurotoxicity. For instance, certain derivatives have been shown to inhibit the formation of neurotoxic amyloid-derived diffusible ligands, which are implicated in the pathology of Alzheimer's disease. nih.gov Additionally, diosgenin has been found to reduce the number of amyloid-β-stained plaques and cell death in the brains of transgenic mice. semanticscholar.org

Synthetic derivatives of diosgenin have also been engineered to possess dual functions of neuroprotection and angiogenesis. In one study, a diosgenin-amino acid derivative, DG-15, exhibited potent neuroprotective effects in a cell line model, with an EC50 value of 6.86 ± 0.69 μM, which was superior to the positive control, edaravone. nih.gov Another study highlighted a diosgenin derivative with a six-carbon chain as being particularly effective in providing neuroprotection at various concentrations. nih.gov

The table below summarizes the neuroprotective activities of various diosgenin derivatives as observed in preclinical studies.

| Compound/Derivative | Preclinical Model | Key Findings | Reference |

| Diosgenin | Transgenic 2576 (TG) mice injected with trimethyltin (B158744) (TMT) | Decreased Aβ-stained plaques and dead cells in the dentate gyrus. | semanticscholar.org |

| Diosgenin-amino acid derivative (DG-15) | SH-SY5Y cell line | Exhibited strong neuroprotection with an EC50 of 6.86 ± 0.69 μM. | nih.gov |

| Diosgenin derivative (Compound 6) | Human NT2N neuronal cells and PC12 cells | Inhibited the formation of neurotoxic amyloid-derived diffusible ligands. | nih.gov |

| Diosgenin-curcumin conjugate | MC65 neuroblastoma cells | Showed high protective activity, with effectiveness dependent on spacer length. | nih.gov |

Antimalarial Activity of Diosgenone and Its Analogues in in vitro and in vivo Models

Diosgenone, a derivative of diosgenin, has emerged as a promising candidate in the search for new antimalarial agents. nih.gov While diosgenin itself shows a lack of antiplasmodial activity, its oxidized form, diosgenone, is active against Plasmodium falciparum. nih.gov

In vitro studies have determined the IC50 value of diosgenone to be 27.9 µM against the chloroquine-resistant FcB-2 strain of P. falciparum and 35.4 µM against the chloroquine-sensitive NF-54 strain. nih.govresearchgate.net Further research has led to the synthesis of eighteen structural analogues of diosgenone, with some exhibiting even greater potency. nih.gov Three of these analogues were found to be more active than diosgenone, with IC50 values of 10.1 µM, 2.9 µM, and 11.3 µM. nih.govresearchgate.net The presence of a 4-en-3-one group in the A-ring of the steroid structure appears to be crucial for this antiplasmodial activity. nih.gov

In vivo studies using a Plasmodium berghei-infected mouse model have also shown promising results. Oral administration of two selected diosgenone derivatives led to a reduction in malarial parasitemia. nih.govnih.gov These findings support the potential of diosgenone and its analogues as a new class of antimalarial drugs. nih.gov

The following table presents the in vitro antimalarial activity of diosgenone and its more active analogues.

| Compound | P. falciparum Strain | IC50 (µM) | Reference |

| Diosgenone | FcB-2 (chloroquine-resistant) | 27.9 | nih.govresearchgate.net |

| Diosgenone | NF-54 (chloroquine-sensitive) | 35.4 | nih.govresearchgate.net |

| Analogue 1 | Not Specified | 10.1 | nih.govresearchgate.net |

| Analogue 2 | Not Specified | 2.9 | nih.govresearchgate.net |

| Analogue 3 | Not Specified | 11.3 | nih.govresearchgate.net |

Hepatoprotective Effects in Animal Models (e.g., Acute Liver Failure)

Preclinical research has highlighted the potential of diosgenin to protect the liver from various forms of injury, including acute liver failure (ALF). researchgate.netnih.gov In a mouse model of ALF induced by lipopolysaccharide (LPS) and D-galactosamine (D-Gal), oral administration of diosgenin demonstrated significant hepatoprotective effects. researchgate.netnih.gov

The treatment with diosgenin led to a substantial reduction in serum levels of key liver injury markers, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). researchgate.netnih.gov Furthermore, diosgenin administration was associated with a decrease in hepatic levels of malondialdehyde (MDA), reactive oxygen species (ROS), and pro-inflammatory markers such as IL-1β, IL-6, TLR4, and TNF-α. researchgate.netnih.gov

The protective mechanism of diosgenin in the liver is attributed to its ability to inhibit oxidative stress, inflammation, and neutrophil infiltration. researchgate.netnih.govfrontiersin.org Studies have shown that diosgenin can increase the hepatic levels of the antioxidant transcription factor Nrf2 and enhance the activity of superoxide (B77818) dismutase (SOD). researchgate.netnih.gov By mitigating these pathological processes, diosgenin helps to preserve liver function and prevent severe damage. researchgate.net

Plant Growth Regulation Studies for Brassinosteroid Analogues

In the realm of agricultural science, analogues of brassinosteroids, a class of plant hormones, are being explored for their ability to regulate plant growth. nih.govmdpi.com Researchers have synthesized novel brassinosteroid analogues featuring a 3,6-dioxo function, which is structurally related to this compound. nih.govresearchgate.net

These synthetic analogues have been evaluated for their plant growth-promoting activities using bioassays such as the rice lamina inclination test. researchgate.netnih.gov The results of these studies indicate that the biological activity of these compounds is influenced by their specific chemical structures. researchgate.netnih.gov For instance, in one study, a brassinosteroid analogue with a p-bromo substituent on the benzoate (B1203000) function at C-23 was found to be the most active in promoting plant growth at very low concentrations. researchgate.netnih.gov

These findings suggest that modifications to the steroidal backbone, including the introduction of a 3,6-dioxo system, can lead to the development of potent plant growth regulators. nih.gov This research opens up possibilities for creating new compounds that could enhance crop yields and improve agricultural productivity. scielo.br

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized or isolated compounds. They provide detailed information about the atomic composition, functional groups, and connectivity of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like steroids. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides information on the chemical environment of individual atoms. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between atoms, providing a complete structural map.

For Diosgenin-3,6-dione, the oxidation of Diosgenin (B1670711) would result in predictable changes in the NMR spectra. Specifically, the signal for the hydroxyl proton at the C-3 position would disappear, and the signal for the proton at C-6 would also be absent. In the ¹³C NMR spectrum, the appearance of two new signals in the downfield region, characteristic of ketone carbonyl carbons (typically >200 ppm), would be expected at the C-3 and C-6 positions.

However, despite the common application of this technique for steroid characterization, detailed 1D and 2D NMR spectral data specifically for this compound are not widely reported in the surveyed scientific literature.

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for confirming the molecular formula of a compound. Techniques like Electrospray Ionization (ESI-MS) are soft ionization methods that allow for the analysis of large biomolecules like steroids with minimal fragmentation, typically showing the molecular ion peak.

For this compound (C₂₇H₃₈O₄), HRMS would be used to confirm its exact mass. While specific fragmentation patterns from MS/MS studies for this compound are not detailed in the available literature, analysis would be expected to show characteristic losses from the steroid backbone and spiroketal side chain.

Chromatographic Separations

Chromatographic techniques are essential for the separation and purification of target compounds from reaction mixtures and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and quantification of steroid compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica (B1680970) column) and a liquid mobile phase. While HPLC is a standard method for analyzing related steroids, specific validated HPLC methods for the routine analysis or quantification of this compound have not been described in the located research.

This hyphenated technique combines the high-resolution separation power of UHPLC with the sensitive and specific detection capabilities of mass spectrometry. It is the gold standard for detecting and quantifying trace amounts of compounds in complex mixtures. Although it is a highly suitable method for analyzing steroidal oxidation products, a specific UHPLC-ESI-MS method dedicated to the analysis of this compound is not available in the reviewed literature.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying volatile and thermally stable compounds. While GC-MS is frequently used for the analysis of other steroids, its application for this compound has not been specifically documented. Research on the purification of this compound has centered on column chromatography. In one study, the compound was purified from the reaction mixture on a chromatographic column packed with silica gel, using a mobile phase of hexane (B92381) and ethyl acetate (B1210297) in a 9:1 ratio. This method successfully separated the product from the remaining starting material, Diosgenin.

Crystallographic Analysis (e.g., X-ray Crystallography for Polymorphism Studies)

The three-dimensional structure of this compound, systematically named (25R)-spirost-4-en-3,6-dione, has been elucidated through single-crystal X-ray diffraction. This analysis is crucial for understanding the molecule's precise stereochemistry and solid-state conformation. Research has identified that this compound exhibits polymorphism, meaning it can crystallize into more than one distinct crystal structure.

Two polymorphs of this compound have been reported, both crystallizing in the orthorhombic space group P2₁2₁2₁. nih.gov The primary difference between these two forms does not lie in the molecular arrangement within the crystal lattice but rather in a subtle conformational change of the A/B rings of the steroid nucleus. nih.gov This slight modification in the molecular conformation is sufficient to generate a different crystal packing, leading to the observed polymorphism. nih.gov

The first polymorph was initially characterized in 2000, although technical aspects of the refinement were later improved upon. A second, distinct polymorph was subsequently identified and reported in 2020. nih.gov The existence of these polymorphs is evidenced by differences in their simulated powder patterns, which show shifts in reflection positions and variations in intensity. nih.gov The polymorphism is thought to be facilitated by the absence of strong supramolecular interactions, such as hydrogen bonds, as the molecule lacks donor groups for such bonds. Only very weak C—H⋯O contacts are observed in the crystals. nih.gov

Table 1: Crystallographic Data for this compound Polymorphs

| Parameter | Polymorph 1 (Rajnikant et al., 2000) | Polymorph 2 (Bernès et al., 2020) |

|---|---|---|

| Chemical formula | C₂₇H₃₈O₄ | C₂₇H₃₈O₄ |

| Formula weight | 426.57 | 426.57 |

| Crystal system | Orthorhombic | Orthorhombic |

| Space group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 7.247 (1) | 7.3731 (3) |

| b (Å) | 15.468 (3) | 15.0689 (7) |

| c (Å) | 21.350 (3) | 21.3546 (9) |

| Volume (ų) | 2393.1 (7) | 2371.45 (18) |

| Z | 4 | 4 |

Data sourced from Bernès et al., 2020. nih.gov

Biochemical and Cell-Based Assays

While extensive biochemical research has been conducted on the parent compound, diosgenin, and various other synthetic derivatives, specific data on the biological activities of this compound itself are not widely reported in peer-reviewed literature. The following sections outline standard assays for which published findings on this specific compound are limited.

Dedicated studies evaluating the specific effects of this compound on the viability and proliferation of cell lines using standard methods like MTT, XTT, or EdU incorporation assays are not prominently available in the scientific literature.

There is a lack of published research specifically investigating the pro-apoptotic potential of this compound. Consequently, findings from apoptosis detection methods such as Annexin V/PI staining, TUNEL assays, or DNA laddering assays for this particular compound have not been reported.

Specific experimental data on the influence of this compound on cancer cell migration and invasion, typically assessed through wound healing (scratch) assays or Transwell/Boyden chamber assays, are not available in the current body of scientific literature.

Investigations into the effect of this compound on the activity of specific enzymes, such as matrix metalloproteinases (MMPs) via gelatin zymography, have not been a focus of published research.

There are no available studies that utilize immunoblotting (Western blot) techniques to report on how this compound may alter the expression levels or phosphorylation status of key cellular proteins involved in signaling pathways.

Gene Expression Profiling (e.g., RT-qPCR)

While direct studies on this compound's effect on gene expression are not extensively documented, research on its precursor, diosgenin, provides significant insights using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR). This technique is pivotal for quantifying mRNA levels of specific genes, offering a window into how these compounds modulate cellular pathways.

Researchers have employed RT-qPCR to validate and quantify the expression of genes involved in the biosynthetic pathways of diosgenin in various plants. nih.govnih.govresearchgate.net For instance, studies have analyzed the expression levels of key enzyme-encoding genes like squalene (B77637) synthase and cycloartenol (B190886) synthase in different organs of Trigonella foenum-graecum to understand the molecular basis of diosgenin accumulation. researchgate.net In microbial systems, RT-qPCR has been used to measure the expression of genes involved in the catabolism of diosgenin, helping to engineer strains for the efficient production of steroid precursors. nih.gov Such analyses reveal a direct correlation between the expression levels of specific genes and the metabolic output of these steroidal compounds. researchgate.net These methodologies established for diosgenin are directly applicable to investigating how this compound may influence gene expression in various biological contexts.

| Methodology | Compound Studied | Key Application | Relevant Findings | Citations |

|---|---|---|---|---|

| RT-qPCR | Diosgenin | Quantification of gene expression in biosynthetic pathways. | Established a correlation between the expression of key enzyme genes (e.g., squalene synthase) and diosgenin content in plants. | researchgate.net |

| RT-qPCR | Diosgenin | Analysis of gene expression in microbial transformation. | Measured expression of catabolic genes to optimize microbial production of steroid precursors. | nih.gov |

| RT-qPCR | Diosgenin | Validation of RNA-sequencing data. | Confirmed the expression patterns of genes putatively involved in diosgenin biosynthesis. | nih.gov |

DNA Damage Assessment (e.g., Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. mdpi.comresearchgate.net This technique is particularly valuable for assessing the genotoxic or protective effects of chemical compounds.

In a study analyzing the effects of an aqueous extract of Dioscorea hispida on the placental tissues of rats, this compound was identified as one of the constituents of the extract. mdpi.comresearchgate.net The researchers utilized the Comet assay to evaluate DNA damage in the placental cells. mdpi.comresearchgate.net The assay revealed a significant increase in DNA damage in the groups treated with 250 and 500 mg/kg body weight of the extract. mdpi.comresearchgate.net This finding, while based on a complex extract, directly implicates the mixture containing this compound in causing DNA damage under the tested conditions. mdpi.comresearchgate.net The principle of the assay involves embedding cells in agarose (B213101) on a microscope slide, lysing them to remove membranes and proteins, and then subjecting the remaining nucleoids to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail," the length and intensity of which are proportional to the extent of the damage. mdpi.comresearchgate.net

| Methodology | Compound/Extract Studied | Assay Principle | Key Findings | Citations |

|---|---|---|---|---|

| Comet Assay | Aqueous extract of Dioscorea hispida (containing this compound) | Quantifies DNA damage in individual cells by measuring the migration of DNA fragments in an electric field. | The extract containing this compound induced significant DNA damage in rat placental tissues at specific concentrations. | mdpi.comresearchgate.net |

Computational and Systems Biology Approaches

Computational methods are indispensable in modern drug discovery and molecular biology, providing predictive models and deep insights into molecular interactions that are often difficult to study experimentally.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.goviocspublisher.org It is widely used to predict the binding affinity and mode of interaction between a ligand, such as this compound, and a target protein. nih.govresearchgate.net While specific docking studies on this compound are limited, extensive research on its precursor, diosgenin, and its derivatives demonstrates the utility of this approach. nih.goviocspublisher.org For example, docking studies have been used to investigate the binding of diosgenin derivatives to targets like the Keap1 Kelch-domain, revealing how specific chemical modifications can enhance binding affinity compared to the parent diosgenin scaffold. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of these interactions over time, assessing the stability of the ligand-protein complex and the conformational changes that may occur. iocspublisher.org These simulations calculate the trajectory of atoms and molecules, offering insights into the flexibility and dynamic behavior of the binding pocket. iocspublisher.org

| Methodology | Compound Studied | Purpose | Example Finding | Citations |

|---|---|---|---|---|

| Molecular Docking | Diosgenin Derivatives | Predict binding affinity and interaction with protein targets (e.g., Keap1 Kelch-domain). | Substituents at the C-3 position of diosgenin significantly improved binding energy compared to the unsubstituted scaffold. | nih.gov |

| Molecular Docking | Diosgenin Derivatives | Investigate interactions with cyclodextrins to improve solubility. | Identified a specific derivative with the lowest binding free energy, indicating the most stable inclusion complex. | iocspublisher.orgiocspublisher.org |

| Molecular Dynamics (MD) | Diosgenin-Cyclodextrin Complex | Evaluate the stability of the inclusion complex over time. | Used to confirm the stability revealed by docking predictions. | iocspublisher.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling (2D and 3D)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.govresearchgate.net A study on diosgenone, a compound structurally similar to this compound, utilized 3D-QSAR to explore its antiplasmodial activity. nih.govresearchgate.net The models developed showed that a combination of electrostatic (70%) and steric (30%) fields could explain most of the variance in the biological activity of a series of diosgenone analogues. nih.govresearchgate.net

This methodology is crucial for rational drug design, as it provides predictive models that can guide the synthesis of new derivatives with enhanced activity. nih.gov The study also reported the synthesis of (25R)-4-Spirosten-3,6-dione (a synonym for this compound) from diosgenin using pyridinium (B92312) chlorochromate (PCC). nih.gov Although QSAR analysis was not performed on this compound itself in this study, the methods are directly transferable to understand how its specific structural features contribute to its biological effects. nih.govresearchgate.net

| Methodology | Compound Class Studied | Objective | Key Model Parameters | Citations |

|---|---|---|---|---|

| 3D-QSAR | Diosgenone Analogues | Correlate molecular structure with antiplasmodial activity. | The model explained activity variance based on electrostatic (70%) and steric (30%) fields. | nih.govresearchgate.net |

| 2D-QSAR | General Steroids | Predict inhibitory effects on human UGT1A4 isoform. | Established a statistically significant model for predicting inhibition based on 2D structural descriptors. | researchgate.net |

Protein-Protein Interaction Network and Pathway Enrichment Analysis

Protein-protein interaction (PPI) networks map the complex web of interactions between proteins within a cell. nih.govrimcafd.com Analyzing how a compound affects these networks can reveal its mechanism of action on a systems level. researchgate.netresearchgate.net While direct PPI studies for this compound are not available, network pharmacology approaches have been applied to its precursor, diosgenin, to understand its therapeutic effects. researchgate.netresearchgate.net

In these studies, potential protein targets of diosgenin are first identified. These targets are then mapped onto the human PPI network using databases like STRING. nih.gov This allows for the identification of "hub" genes and key clusters of interacting proteins that are significantly affected. researchgate.net Subsequent pathway enrichment analysis (e.g., using GO and KEGG databases) helps to identify the biological processes and signaling pathways (such as the PI3K-Akt signaling pathway) that are most significantly modulated by the compound. rimcafd.comresearchgate.netresearchgate.net This approach provides a holistic view of the compound's biological impact beyond a single target.

| Methodology | Compound Studied | Purpose | Databases/Tools Used | Example Finding | Citations |

|---|---|---|---|---|---|

| PPI Network Analysis | Diosgenin | Identify key protein targets and interaction networks. | STRING, Cytoscape | Identified hub genes and core networks involved in the compound's therapeutic effects. | researchgate.netresearchgate.netnih.gov |

| Pathway Enrichment Analysis | Diosgenin | Elucidate the biological processes and signaling pathways affected. | GO, KEGG | Revealed enrichment in pathways like PI3K-Akt, indicating key mechanisms of action. | rimcafd.comresearchgate.netresearchgate.net |

Density Functional Theory (DFT) for Molecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. iocspublisher.orgacs.org It is employed to calculate various properties, such as optimized molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. iocspublisher.org These calculations provide fundamental insights into a molecule's stability, reactivity, and potential interaction sites.

Studies on diosgenin and its derivatives have utilized DFT (often with the B3LYP functional) to optimize their 3D structures before performing molecular docking, ensuring that the ligand conformation is energetically favorable. iocspublisher.orgiocspublisher.org The analysis of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies helps to predict the regions of a molecule that are likely to be involved in charge transfer and chemical reactions. iocspublisher.org While specific DFT studies on this compound are not prominent in the searched literature, this method is foundational for the computational analysis of its molecular properties and interactions. iocspublisher.orgacs.org

| Methodology | Compound Class Studied | Purpose | Calculated Properties | Citations |

|---|---|---|---|---|

| Density Functional Theory (DFT) | Diosgenin and Derivatives | Geometry optimization and electronic structure analysis prior to docking. | Optimized 3D structure, HOMO-LUMO energy gap, vibrational frequencies. | iocspublisher.orgiocspublisher.org |

| DFT | General Steroids | Understand rate-limiting steps in chemical synthesis. | Theoretical calculations to elucidate reaction mechanisms. | acs.org |

Structure Activity Relationship Sar and Mechanistic Elucidation

Impact of Structural Modifications on Biological Activity and Specificity

The introduction of oxime functionalities onto the diosgenin (B1670711) skeleton has emerged as a successful strategy for augmenting its anticancer properties. Studies have shown that converting the ketone groups of diosgenin derivatives into oximes can lead to compounds with enhanced antiproliferative activity compared to the parent molecule. nih.gov

For instance, two novel steroidal oxime compounds synthesized from a diosgenin precursor demonstrated significant antiproliferative effects on cervical cancer cells. mdpi.com These derivatives were found to induce apoptosis, or programmed cell death, and activate caspase 3, a key executioner enzyme in the apoptotic pathway. mdpi.com The synthesis of diosgenin-derived oximes, particularly by attaching hydroximino groups to rings A and B, is considered a promising approach to developing derivatives with increased anticancer activity. nih.gov In one study, steroidal ketones derived from diosgenin were used as precursors to synthesize five distinct spirostanic oximes. nih.gov The reaction of a ketone at the C-3 and C-6 positions with hydroxylamine (B1172632) hydrochloride successfully produced a dioxime derivative, showcasing a viable synthetic route to these potentially more active compounds. nih.gov

Modifications to the A-ring of the steroid nucleus are crucial for the antiplasmodial (antimalarial) activity of diosgenone and its analogues. Research has established that the presence of a 4-en-3-one group in the A-ring is practically indispensable for this biological effect. nih.gov Diosgenone itself, which possesses this α,β-unsaturated ketone system, is active against Plasmodium falciparum, whereas its precursor diosgenin, which lacks this feature, is inactive. nih.gov

The importance of this A-ring configuration was further demonstrated through the synthesis and testing of various analogues. Modifications that altered the 4-en-3-one system, such as hydrogenation or reduction, resulted in inactive compounds. nih.gov Conversely, the introduction of a second carbonyl group at the C-6 position to create (25R)-4-Spirosten-3,6-dione (a diosgenin-3,6-dione isomer) yielded a derivative that was more active than diosgenone, highlighting the significance of this functionalization. nih.gov Interestingly, progesterone (B1679170), a steroid that also contains the 4-en-3-one system in its A-ring but lacks the spiroketal side chain, displayed antiplasmodial activity, reinforcing the essential role of the A-ring structure. nih.gov

| Compound | Key Structural Feature | Antiplasmodial Activity (IC₅₀, μM) vs. P. falciparum | Reference |

|---|---|---|---|

| Diosgenin | 5-en-3β-ol | >482.4 (Inactive) | nih.gov |

| Diosgenone | 4-en-3-one | 27.9 | nih.gov |

| (25R)-4-Spirosten-3,6-dione | 4-en-3,6-dione | 11.3 | nih.gov |

| Progesterone | 4-en-3-one (no spiroketal) | 38.2 | nih.gov |

| Hydrogenated/Reduced Analogues | Saturated A-ring | Inactive | nih.gov |

The spiroketal moiety (rings E and F) of diosgenin is a frequent target for structural modification to modulate biological activity. While essential for some interactions, its presence is not universally required for all pharmacological effects. For antiplasmodial activity, the spiroketal system appears to be secondary to the functionalization of the A-ring, as evidenced by the activity of progesterone which lacks this side chain entirely. nih.gov

However, for other activities like anti-inflammatory and antiproliferative effects, modifications to the spiroketal system are highly relevant. Synthesizing derivatives where the F-spiroacetal ring is opened has been a strategy to explore new anti-inflammatory agents. bohrium.com In the realm of anticancer research, altering the spiroketal side chain has yielded potent compounds. One study reported that a novel 22-oxo-26-selenocyanocholestanic steroid, created by modifying the diosgenin side chain, showed remarkable antiproliferative activity against HeLa cervical cancer cells. nih.gov Furthermore, the complete removal of the 5,6-spiroketal structure through microbial transformation is being explored as a green manufacturing method to produce valuable steroid precursors like 9α-hydroxyandrostenedione (9-OHAD). nih.gov

This compound exists in at least two polymorphic forms, which are characterized by the same chemical composition and orthorhombic unit cell but differ in the conformation of the A/B rings of the steroid nucleus. nih.gov This polymorphism underscores the inherent flexibility of the steroidal core. Molecular modelling studies have indicated that the specific structural conformation at key carbon atoms, such as C-5 and C-25, is important for the biological activity of diosgenin. researchgate.net General principles of steroid SAR confirm that the integrity of the steroidal nucleus is essential for activity, and alterations like the unsaturation of the B-ring can decrease biological effects. uomustansiriyah.edu.iq The ability of the steroid to adopt a specific conformation upon binding to a receptor is a key determinant of its agonist or antagonist action. uomustansiriyah.edu.iq

Rational Design of this compound Analogues for Targeted Research

The principle of rational design involves the deliberate synthesis of analogues to enhance a desired biological activity or to probe a specific biological target. The diosgenin scaffold has been extensively used in this manner. For example, to improve neuroprotective effects and overcome the low bioavailability of diosgenin, a series of eighteen diosgenin-amino acid derivatives were designed and synthesized. nih.gov This effort led to the discovery of a derivative, DG-15, with significantly improved neuroprotective activity compared to the parent compound. nih.gov

In anticancer research, rational design has been employed to create more potent and selective agents. In one campaign, 24 diosgenin derivatives featuring a 1,2,3-triazole moiety were synthesized, leading to a compound (6j) with a nearly eight-fold increase in inhibitory activity against the MCF-7 breast cancer cell line compared to diosgenin. nih.gov Similarly, other research has focused on designing and synthesizing various derivatives, such as those with imidazolium (B1220033) salts, to discover new steroid-based antitumor drugs. nih.gov These targeted approaches allow researchers to systematically explore the structure-activity landscape and develop lead compounds for further investigation. nih.govnih.gov

Computational Approaches in Predicting and Validating SAR

Computational chemistry plays a vital role in modern drug discovery by predicting and explaining the structure-activity relationships of molecules like this compound and its analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking provide valuable insights that guide synthetic efforts.

A 3D-QSAR study was successfully applied to a series of diosgenone analogues to correlate their molecular structure with their antiplasmodial activity. nih.govresearchgate.net The resulting models demonstrated that a combination of electrostatic (70%) and steric (30%) fields could explain most of the variance in the compounds' activity. nih.govresearchgate.net These models can generate contour maps that visualize regions where positive or negative charges, or bulky groups, are likely to increase or decrease biological activity, thus guiding the design of new, more potent analogues. researchgate.net

Molecular docking is another powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. For example, docking studies indicated that a novel, highly anti-inflammatory diosgenin derivative had a good binding affinity for the p65 protein, a component of the NF-κB signaling pathway. bohrium.com Other molecular modelling approaches have been used to calculate the spatial conformation and electron transfer capacity of diosgenin to understand the structural features necessary for its antiproliferative effects. researchgate.net

Future Directions and Emerging Research Avenues

Optimization of Biosynthetic and Biotransformation Processes for Enhanced Production

The production of diosgenin (B1670711) and its derivatives, including diosgenin-3,6-dione, is an area of active research, with a focus on moving away from traditional, often harsh, chemical synthesis methods toward more sustainable and efficient biological processes. nih.govresearchgate.net

The future of this compound production lies in the sophisticated manipulation of biological systems. Researchers are exploring the genetic and metabolic engineering of both plants and microorganisms to create highly efficient and specific production platforms.